(S)-(-)-Hydroxy Timolol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O4S/c1-13(2,9-18)14-7-10(19)8-21-12-11(15-22-16-12)17-3-5-20-6-4-17/h10,14,18-19H,3-9H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWLHKPDWVHAKZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(COC1=NSN=C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC[C@@H](COC1=NSN=C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857847 | |
| Record name | 2-{[(2S)-2-Hydroxy-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propyl]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227468-61-2 | |
| Record name | 2-{[(2S)-2-Hydroxy-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propyl]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Characterization and Enantioselective Properties of S Hydroxy Timolol
Elucidation of Absolute Configuration and Optical Activity
(S)-(-)-Hydroxy Timolol (B1209231) is a chiral molecule, possessing a stereocenter at the second carbon of the 2-hydroxypropoxy side chain. Its full chemical name is 2-[[(2S)-2-hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol nih.gov.
Absolute Configuration: The designation "(S)" refers to the absolute configuration of the chiral center, assigned according to the Cahn-Ingold-Prelog (CIP) priority rules libretexts.org. In the class of aryloxyaminopropanol beta-blockers, the (S)-configuration is consistently associated with higher beta-adrenergic blocking activity mdpi.comresearchgate.netchapman.edu. The assignment is determined by ranking the substituents attached to the chiral carbon and observing the direction from highest to lowest priority. For this molecule, the arrangement of atoms around the chiral carbon dictates an 'S' configuration (from the Latin sinister, for left) libretexts.org. The absolute configuration is often confirmed through synthesis from optically active precursors of known stereochemistry or by X-ray crystallography libretexts.orgresearchgate.netgoogle.com.
Optical Activity: The notation "(-)" or "levo-isomer" indicates that a solution of this enantiomer rotates the plane of polarized light to the left (counter-clockwise) nih.gov. This property, known as optical activity, is an experimentally measured value obtained using a polarimeter. There is no direct, universal correlation between the (S)/(R) designation and the direction of optical rotation (+)/(-) libretexts.org. For S-timolol hemihydrate, a specific optical rotation value of [α]25°/405 = -16.0° has been reported, confirming its levorotatory nature google.com. While specific values for (S)-(-)-Hydroxy Timolol are not detailed in the provided search results, its designation as "(-)" confirms its levorotatory properties.
Enantiomeric Purity Analysis and Methods for Chiral Resolution
Ensuring the enantiomeric purity of a single-enantiomer drug is critical, as the opposite enantiomer (distomer) may be inactive or contribute to undesirable effects researchgate.net. This compound, as a metabolite of (S)-Timolol, shares the same chiral center, making the analytical methods developed for the parent drug highly relevant and applicable. A variety of sophisticated analytical techniques are employed for the chiral resolution of timolol and the analysis of its enantiomeric purity.
These methods typically involve either direct or indirect separation of the enantiomers. Direct methods use a chiral environment, such as a chiral stationary phase (CSP) in chromatography, while indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column nih.govnih.gov.
Key methods for the enantioselective analysis of timolol include:
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique nih.gov. It can be performed with various CSPs, including protein-based columns (like ovomucoid), polysaccharide-based columns (cellulose esters), or molecularly imprinted polymers (MIPs) researchgate.netgoogle.comnih.gov. Both normal-phase and reversed-phase modes have been successfully applied nih.govnih.gov.
Capillary Electrophoresis (CE): CE offers an alternative with high separation efficiency. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). Common selectors include cyclodextrins and chiral acids like (+)-ketopinic acid nih.govresearchgate.netresearchgate.net.
Supercritical Fluid Chromatography (SFC): This technique uses carbon dioxide at an elevated pressure as the mobile phase, offering a rapid and environmentally cleaner alternative to HPLC for separating enantiomers on a chiral stationary phase google.com.
| Technique | Chiral Selector / Stationary Phase (CSP) | Mobile Phase / Buffer System | Key Finding | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC | Ovomucoid CSP | Acetonitrile / Aqueous ammonium (B1175870) chloride buffer | Validated method for quantifying (S)-timolol and its (R)-isomer impurity. | nih.gov |
| Thin Layer Chromatography (TLC) | Molecular Imprinted Polymer (MIP) of (-)-S-timolol | Acetonitrile with 5% acetic acid | Achieved complete resolution of timolol enantiomers. | researchgate.net |
| Reversed-Phase HPLC (Indirect) | Chiral derivatizing reagent: GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) on a standard column | Methanol-aqueous monobasic ammonium phosphate | Successful resolution of diastereomeric thioureas formed from timolol. | nih.gov |
| Non-Aqueous Capillary Electrophoresis (NACE) | Chiral selector: 1S,4R-(+)-ketopinic acid [(+)-KPA] | Not specified | Achieved a complete enantioresolution (Rs=4.2) for timolol. | researchgate.netresearchgate.net |
| Supercritical Fluid Chromatography (SFC) | Cellulose (B213188) ester or carbamate-based CSP | Carbon dioxide with small amounts of alcohol modifier | Enables a simple, rapid, and environmentally clean industrial manufacturing process for optically pure timolol enantiomers. | google.com |
Stereoselective Interactions in Biological Systems (In Vitro/In Vivo Models, excluding clinical data)
The biological actions of timolol and its metabolites are markedly stereoselective. This enantioselectivity is evident in its pharmacodynamics (receptor interactions) and its pharmacokinetics (metabolism and transport).
Pharmacodynamic Stereoselectivity: The primary mechanism of action for timolol is the blockade of beta-adrenergic receptors nih.govdrugbank.commedicines.org.uk. This interaction is highly stereoselective. In vitro and in vivo studies consistently demonstrate that the beta-blocking activity resides almost exclusively in the (S)-enantiomer. The (S)-(-)-isomer of timolol is reported to be approximately 54 times more active as a beta-blocker than its (R)-(+)-antipode mdpi.com. This high degree of stereoselectivity is a hallmark of aryloxyaminopropanol beta-blockers chapman.eduualberta.ca. While (S)-timolol is a potent antagonist at both β1 and β2 receptors, the (R)-enantiomer has been noted to have some activity at β2 receptors in the ciliary process chapman.eduualberta.ca.
Pharmacokinetic Stereoselectivity:
Metabolism: Timolol is predominantly metabolized in the liver by the cytochrome P450 enzyme system, with CYP2D6 being the principal enzyme responsible for its oxidation into hydroxytimolol mdpi.comresearchgate.netnih.gov. Studies using human liver microsomes have identified hydroxytimolol as the most abundant metabolite researchgate.netnih.gov. While the provided research highlights the enzymes involved, it does not specify if the rate of hydroxylation is different for the (S) and (R) enantiomers. However, stereoselectivity is a common feature of drug metabolism by CYP enzymes mdpi.com.
Membrane Transport: Stereoselectivity can also influence how drugs cross biological membranes. In a study examining the transdermal delivery of timolol, the chiral permeation enhancer D-limonene was found to increase the skin permeation of the less active R-timolol (5-fold) to a greater extent than the active S-timolol (2-fold) nih.gov. This demonstrates that interactions with chiral components in biological or formulation systems can be highly enantioselective. Furthermore, studies with the beta-blocker atenolol (B1665814) have shown that its uptake into adrenergic cell models is stereoselective, favoring the more active (-)-enantiomer ualberta.ca.
| Biological System / Model | Finding | Implication | Reference |
|---|---|---|---|
| Beta-Adrenergic Receptors (In Vitro/In Vivo) | (S)-timolol is ~54 times more active as a beta-blocker than (R)-timolol. | The therapeutic effect is almost exclusively due to the (S)-enantiomer. | mdpi.com |
| Human Liver Microsomes | Timolol is metabolized principally by the CYP2D6 enzyme to hydroxytimolol (M1), the most abundant metabolite. | CYP2D6 activity is the primary determinant of metabolic clearance to the hydroxy derivative. | researchgate.netnih.gov |
| Transdermal Permeation Model (In Vitro) | The chiral enhancer D-limonene increased the permeation of R-timolol more than S-timolol. | Stereochemistry can influence drug delivery through biological barriers. | nih.gov |
| Adrenergic Cell Models (for Atenolol) | Uptake and release of the beta-blocker were stereoselective, favoring the active (-)-enantiomer. | Cellular transport mechanisms can differentiate between enantiomers. | ualberta.ca |
Advanced Synthetic Methodologies for S Hydroxy Timolol and Its Stereoisomers
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for obtaining the desired stereoisomer of pharmacologically active molecules like Timolol (B1209231). The more potent beta-adrenoceptor blocking activity is generally associated with (S)-enantiomers. researchgate.net
Biocatalytic Resolution Techniques (e.g., Lipase-catalyzed)
Biocatalytic methods offer a green and efficient alternative for producing enantiomerically pure compounds. Lipase-catalyzed resolution has been effectively used in the synthesis of (S)-Timolol. researchgate.netuj.edu.pl
One approach involves the kinetic resolution of the intermediate, 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol, using various lipases and vinyl acetate (B1210297) as the acyl donor. researchgate.net The choice of lipase (B570770) and solvent significantly impacts the efficiency of the resolution. researchgate.net For instance, lipases from Pseudomonas sp. and Mucor miehei have shown to be effective biocatalysts for this transformation. uj.edu.pl The enzymatic resolution of intermediates like 1-azido-3-aryloxy-2-propanols and cyanohydrin derivatives has also been reported. uj.edu.pl
Key Research Findings in Biocatalytic Resolution:
| Starting Material | Biocatalyst | Key Intermediate | Product | Enantiomeric Excess (ee) | Overall Yield | Reference |
| 3,4-dichloro-1,2,5-thiadiazole | Baker's Yeast | Optically active halohydrin | (S)-Timolol | 87% | 30% | researchgate.netresearchgate.net |
| Racemic 1-chloro-3-aryloxy-2-propanol | Lipase from Pseudomonas sp. | (S)-1-chloro-3-aryloxy-2-propanol | (S)-Timolol | High | >50% (theoretical max) | uj.edu.pl |
Chiral Catalyst-Mediated Enantioselective Synthesis (e.g., Co-salen catalysis)
The versatility of Co-salen catalysts is also demonstrated in their application for the asymmetric Henry reaction and radical hydroamination of alkenes, showcasing their potential in constructing chiral centers. rsc.orgdicp.ac.cn The steric and electronic properties of the salen ligand can be modified to influence the stereochemical outcome of the reaction. organic-chemistry.org
Hydrolytic Kinetic Resolution Strategies
Hydrolytic kinetic resolution (HKR) is another effective strategy for obtaining enantiomerically enriched building blocks. researchgate.netresearchgate.netncl.res.inresearchgate.net The Jacobsen hydrolytic kinetic resolution of racemic epichlorohydrin, catalyzed by a chiral (salen)Co(III) complex, is a key step in a proposed synthesis of (S)-Timolol. researchgate.net This method is advantageous as it allows for the utilization of both the unreacted epoxide and the 1,2-diol product, both in highly enantioenriched forms. researchgate.net
The synthesis of (S)-Timolol has been achieved with a 90% ee using this strategy. researchgate.netresearchgate.netncl.res.in The use of (S,S)-salen Co(III) catalyst leads to (S)-Timolol, while the (R,R)-catalyst would produce the (R)-enantiomer. researchgate.net
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysts to create efficient and selective reaction pathways. tubitak.gov.tracs.orgnih.govfrontiersin.org These routes often involve the chemical synthesis of a racemic intermediate, followed by an enzymatic resolution step to separate the desired enantiomer. unila.ac.id
For instance, a chemo-enzymatic approach to (S)-betaxolol, a related beta-blocker, involved the N,O-bisacetylation of the racemic compound followed by hydrolysis catalyzed by the strain Rhodotorula mucilaginosa. tubitak.gov.tr This biocatalyst was highly selective for the (R)-enantiomer, allowing for the isolation of the (S)-enantiomer. tubitak.gov.tr
Another chemo-enzymatic method for synthesizing (S)-Timolol starts with the chemical synthesis of a racemic alcohol intermediate from 3,4-dichloro-1,2,5-thiadiazole. tubitak.gov.tr This racemic alcohol is then resolved using a lipase and vinyl acetate to separate the (R)- and (S)-enantiomers. tubitak.gov.tr
The integration of chemical and enzymatic steps can lead to more sustainable and economical processes by reducing waste and operating under milder conditions. acs.orgunila.ac.id
Synthesis of Stereoisomeric Impurities and Related Substances (e.g., (R)-Timolol, 3-S-Impurities)
The synthesis of impurities is crucial for their use as reference standards in the quality control of active pharmaceutical ingredients (APIs). daicelpharmastandards.com
Other impurities of Timolol, such as Impurity C and G, have also been synthesized to serve as reference standards. The synthesis of these impurities allows for their definitive identification and quantification in the final drug product.
Metabolic Formation and Enzymatic Regulation of S Hydroxy Timolol
Identification of Cytochrome P450 Isozymes and Other Enzymes Involved in Hydroxylation
The metabolic conversion of Timolol (B1209231) to (S)-(-)-Hydroxy Timolol is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing proteins most concentrated in the liver. nih.govnih.gov Extensive research has identified specific isozymes responsible for this hydroxylation reaction.
In vitro studies using human liver microsomes and recombinant P450s have conclusively shown that CYP2D6 is the principal enzyme responsible for the metabolism of Timolol. nih.govnih.govresearchgate.net It is estimated that CYP2D6 accounts for over 90% of the formation of the main hydroxylated metabolite, M1 (this compound). tandfonline.com
While CYP2D6 plays the primary role, CYP2C19 has also been identified as a minor contributor to Timolol's metabolism. nih.govnih.govresearchgate.netresearchgate.net Its contribution to the intrinsic microsomal clearance is considered to be less than 10%. nih.govresearchgate.nettandfonline.com The involvement of these specific enzymes highlights the genetic polymorphism associated with Timolol metabolism, as variations in CYP2D6 genes can lead to different metabolic rates among individuals. researchgate.netaoa.org
Inhibitors of these enzymes can significantly affect Timolol metabolism. For instance, quinidine, a potent CYP2D6 inhibitor, has been shown to be a competitive inhibitor of Timolol metabolism. nih.govresearchgate.net Similarly, fluvoxamine, a CYP2C19 inhibitor, also inhibits Timolol metabolism, but to a lesser extent, confirming the minor role of this enzyme. nih.govresearchgate.net
| Enzyme | Role in Timolol Hydroxylation | Contribution to Clearance | Potent Inhibitors |
| CYP2D6 | Principal metabolizing enzyme nih.govnih.govresearchgate.net | >90% of M1 formation tandfonline.com | Quinidine, Fluoxetine, Paroxetine nih.govresearchgate.netpharmgkb.org |
| CYP2C19 | Minor contributor nih.govnih.govresearchgate.netresearchgate.net | <10% of intrinsic microsomal clearance nih.govresearchgate.net | Fluvoxamine nih.govresearchgate.net |
Elucidation of Specific Hydroxylation Sites and Biochemical Mechanisms
The biochemical conversion of Timolol to this compound is a Phase I metabolic reaction. helsinki.fi This hydroxylation process involves the introduction of a hydroxyl group (-OH) into the Timolol structure, making the molecule more polar and easier to excrete. nih.gov
The primary site of this enzymatic hydroxylation has been identified on the morpholino ring of the Timolol molecule. researchgate.net This leads to the formation of the major metabolite, designated as M1 in various metabolic studies, which corresponds to this compound. nih.govresearchgate.nettandfonline.comresearchgate.net
A secondary, minor metabolic pathway involves the hydroxylation of the terminal methyl group on the t-butyl moiety to form an alcohol. novartis.com However, this is not the principal route of metabolism in humans. novartis.com The mechanism of action involves the CYP450 enzyme catalyzing the insertion of one atom of molecular oxygen into the substrate (Timolol) while the other oxygen atom is reduced to water. nih.gov
| Metabolite | Proposed Structure | Site of Hydroxylation | Metabolic Pathway |
| M1 (this compound) | Hydroxylation on the morpholino ring researchgate.net | Morpholino Ring | Major tandfonline.comresearchgate.net |
| Alcohol Metabolite | Hydroxylation of the terminal methyl group novartis.com | t-Butyl Moiety | Minor novartis.com |
Comparative Metabolic Studies in Different Biological Matrices
The metabolism of Timolol has been investigated in various biological systems to understand its transformation and clearance. The liver is confirmed as the main site for Timolol metabolism, as ocular tissues express negligible amounts of the primary metabolizing enzyme, CYP2D6. nih.gov
Human Liver Microsomes: Studies using human liver microsomes have been fundamental in identifying the key enzymes and metabolites. In this in vitro system, this compound (M1) is consistently identified as the most abundant metabolite, accounting for 72% of all metabolites formed. nih.govresearchgate.nettandfonline.com These studies established the K(_{m}) value for the formation of M1 as 23.8 µM, indicating the affinity of the enzyme for the substrate. nih.govresearchgate.net Four distinct metabolites of Timolol were generally identified in microsomal studies. nih.govresearchgate.netpharmgkb.org
Cryopreserved Human Hepatocytes: Experiments with cryopreserved human hepatocytes, which represent a more complete metabolic system than microsomes, have provided further insights. researchgate.net In this matrix, a greater number of metabolites—a total of nine—were detected. tandfonline.compharmgkb.org Despite the presence of more metabolic products, this compound (M1) remained the major metabolite, constituting 30% of the total metabolites. tandfonline.compharmgkb.org Hepatocyte studies also allowed for the extrapolation of the in vivo half-life of Timolol, estimated to be around 3.7 hours, which aligns with observations in human subjects. pharmgkb.org
Animal Tissues: Studies in animals have also contributed to understanding the pharmacokinetics of Timolol. In rabbits, following topical ocular application, Timolol is absorbed and distributed to the aqueous humour. tga.gov.au Pharmacodynamic studies in both rabbits and monkeys indicate that Timolol primarily acts by reducing the formation of aqueous humour. tga.gov.au While these studies provide valuable information on the drug's action and distribution, detailed comparative metabolic profiles to identify specific metabolites like this compound are less frequently the focus compared to human-derived in vitro systems.
| Biological Matrix | Key Findings | Major Metabolite | Reference |
| Human Liver Microsomes | Identified CYP2D6 and CYP2C19 as key enzymes. Four metabolites detected. | This compound (M1) (72% of total) | nih.govresearchgate.nettandfonline.compharmgkb.org |
| Cryopreserved Human Hepatocytes | More complete metabolic profile. Nine metabolites detected. | This compound (M1) (30% of total) | tandfonline.compharmgkb.org |
| Animal Tissues (Rabbits, Monkeys) | Focus on pharmacodynamics and ocular distribution. | Not specified as primary focus. | tga.gov.au |
Molecular Mechanisms of Action of S Hydroxy Timolol
Post-Receptor Signaling Pathway Modulation (e.g., Cyclic AMP Synthesis Antagonism)
The binding of an agonist (like epinephrine) to a β-adrenergic receptor typically initiates a downstream signaling cascade. This process involves the activation of a G-protein, which in turn stimulates the enzyme adenylate cyclase to synthesize cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. cebm.net The primary mechanism of action for β-adrenergic antagonists like Timolol (B1209231) is the competitive blockade of the receptor, which prevents this cascade and leads to an inhibition or decrease in cAMP synthesis. nafdac.gov.nglookchem.com
Studies comparing the stereoisomers of Timolol have shown that the l-form (the active (S)-enantiomer) is substantially more potent in inhibiting isoproterenol-stimulated cAMP synthesis than the d-form, underscoring that this antagonism of cAMP production is the key mechanism for its beta-blocking effects. nih.gov
Given that (S)-(-)-Hydroxy Timolol demonstrates insignificant beta-adrenergic blocking activity and therefore does not bind to the receptor with appreciable affinity, it follows that it does not significantly modulate post-receptor signaling pathways. nih.gov Without effective receptor binding, it cannot competitively antagonize the receptor and thus does not cause a meaningful reduction in adenylate cyclase activity or cAMP synthesis.
Structure-Activity Relationships of this compound and its Parent Compound/Other Metabolites
The structure-activity relationship (SAR) for β-blockers is well-defined and explains the high potency of Timolol and the relative inactivity of its hydroxylated metabolite.
Parent Compound: (S)-Timolol: The beta-blocking activity of aryloxypropanolamine compounds like Timolol depends on several key structural features. These include the aryloxy group (the thiadiazole ring), the propanolamine (B44665) side chain containing a hydroxyl group, and a secondary amine with a bulky alkyl substituent (the tert-butyl group). mdpi.comoup.com The stereochemistry of the hydroxyl group is critical; the (S)-enantiomer is significantly more active than the (R)-enantiomer, highlighting a specific three-point binding interaction with the receptor. mdpi.comnih.gov
Metabolite: this compound: This compound is formed when Timolol is metabolized by the cytochrome P450 enzyme system, which adds a hydroxyl (-OH) group to the morpholine (B109124) ring. researchgate.netnih.gov This seemingly minor structural modification drastically reduces the compound's ability to bind to the β-adrenergic receptor, resulting in a near-complete loss of beta-blocking activity. nih.govebi.ac.uk General SAR principles for β-blockers indicate that substitutions on the side chain or its associated rings often lead to a marked reduction in pharmacological activity. oup.com
Comparison with Other Metabolites: The importance of the morpholine ring's integrity is highlighted when comparing this compound to other metabolites. For instance, a metabolite where the morpholine ring is oxidatively cleaved to form an N-(2-hydroxyethyl)glycine substituent also lacks significant activity. nih.govebi.ac.uk However, a different metabolite in which the entire morpholine moiety is degraded to a simpler 2-hydroxyethylamino group retains partial (1/7th) beta-blocking activity. nih.gov This demonstrates that while the core aryloxypropanolamine structure is essential for some activity, the specific nature and conformation of the substituent on the nitrogen atom are critical for determining the potency and high-affinity binding characteristic of Timolol.
Sophisticated Analytical Methods for Detection, Identification, and Quantification of S Hydroxy Timolol
Chiral Chromatographic Techniques for Enantioselective Separation
The separation of enantiomers is a critical aspect of pharmaceutical analysis, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. nih.govwvu.edu For (S)-(-)-Hydroxy Timolol (B1209231), chiral chromatographic techniques are indispensable for its selective determination.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary and widely adopted method for the enantioselective separation of chiral compounds like (S)-(-)-Hydroxy Timolol. nih.govchromatographyonline.com The direct approach, where enantiomers are separated on a CSP, is more common than indirect methods that involve derivatization. chromatographyonline.com
A variety of CSPs have proven effective for the separation of β-blockers, a class of drugs to which Timolol belongs. These include:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs for the enantioseparation of a broad range of chiral compounds, including β-blockers. brieflands.commdpi.com Columns like Chiralpak AD-H, based on amylose tris(3,5-dimethylphenylcarbamate), have demonstrated successful chiral separation of various β-blockers. brieflands.comnih.gov The choice of mobile phase, often a mixture of n-hexane, ethanol, and an amine modifier like diethylamine, plays a crucial role in achieving baseline separation. brieflands.com
Protein-based CSPs: These CSPs, such as those based on ovomucoid, alpha-1-acid glycoprotein, and bovine serum albumin, offer another effective means for chiral separations. nih.gov An ecologically friendly HPLC method for analyzing the enantiomeric purity of (S)-timolol has been developed using an Ultron ES-OVM column, which is based on an ovomucoid CSP. nih.govresearchgate.net
Cyclodextrin-based CSPs: These have been utilized for the separation of β-blockers like timolol. chromatographyonline.com The separation mechanism involves the inclusion of a part of the analyte molecule into the cyclodextrin (B1172386) cavity. wvu.edu
Macrocyclic Antibiotic CSPs: Chiral selectors like vancomycin (B549263) and teicoplanin, covalently bonded to silica (B1680970) gel, have been used for the chiral resolution of various compounds. chromatographyonline.com
The development of an analytical method often involves a screening process with different CSPs and mobile phase compositions to identify the optimal conditions for separation. chromatographyonline.com
Table 1: Examples of HPLC Conditions for Chiral Separation of β-Blockers
| Chiral Stationary Phase | Mobile Phase | Compound Class | Reference |
| Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | n-hexane-ethanol-diethylamine | β-blockers | brieflands.com |
| Ovomucoid (e.g., Ultron ES-OVM) | Reversed-phase with up to 10% (v/v) organic solvent | Timolol enantiomers | researchgate.net |
| Polysaccharide-based CSPs | Normal phase and polar organic modes | Various chiral compounds | chromatographyonline.com |
| Macrocyclic glycopeptide-based CSPs | Reversed-phase and polar organic modes | Various chiral compounds | chromatographyonline.com |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing advantages over HPLC in terms of speed and efficiency. nih.govresearchgate.net The use of supercritical carbon dioxide as the main component of the mobile phase leads to low viscosity and high diffusivity, enabling faster separations. mdpi.com
For the enantioseparation of β-blockers, SFC coupled with polysaccharide-based CSPs has been particularly successful. mdpi.com The technique allows for rapid method development and high-throughput analysis. researchgate.net Similar to HPLC, the composition of the mobile phase, including the type and percentage of organic modifier (e.g., methanol, ethanol) and additives, is critical for achieving enantioselectivity. mdpi.comafmps.be SFC is not only used for analytical purposes but also for the preparative separation of enantiomers to obtain pure samples for further studies. nih.gov A process for producing optically pure S-timolol has been developed using SFC with a chiral packing material. google.com
Mass Spectrometry-Based Approaches for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is an indispensable tool in drug metabolism studies, providing high sensitivity and structural information for the identification of metabolites. ijpras.com
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of metabolites like this compound. visikol.comyoutube.com In an MS/MS experiment, a precursor ion (the molecular ion of the metabolite) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern provides a structural fingerprint of the molecule, allowing for the identification of the site of metabolic modification. visikol.comlcms.cz For instance, the fragmentation of Timolol often involves the loss of the tert-butyl group. nih.gov This technique is crucial for differentiating between isomers, which may have the same molecular weight but different structures. youtube.com The development of advanced MS/MS techniques and data acquisition strategies has significantly improved the confidence in metabolite identification. lcms.cz
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. visikol.comlcms.cz This precision allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown metabolites. visikol.com For this compound, with a molecular formula of C13H24N4O4S, the theoretical exact mass can be calculated and compared with the experimentally measured mass to confirm its identity. nih.gov HRMS is particularly useful in distinguishing between metabolites with very small mass differences. visikol.com Studies on Timolol metabolism have utilized HRMS to identify various metabolites with high accuracy. visikol.comresearchgate.net
Table 2: Key Mass Spectrometry Data for Timolol and its Hydroxy Metabolite
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Fragmentation Ions (m/z) | Reference |
| Timolol | C13H24N4O3S | 316.1569 | 261 (loss of tert-butyl) | nih.govnist.gov |
| This compound | C13H24N4O4S | 332.1518 | Not explicitly detailed, but would show characteristic losses | nih.gov |
Spectroscopic Characterization for Purity and Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.net For this compound, NMR would be used to confirm the position of the hydroxyl group on the timolol structure. Two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, can establish the connectivity between atoms, providing definitive structural proof. researchgate.netbenthamdirect.com While obtaining NMR data for a metabolite present in low concentrations in a complex mixture can be challenging, it is the gold standard for structural confirmation. nih.govdiva-portal.org The synthesis of reference standards of metabolites is often necessary to obtain pure samples for NMR analysis. benthamdirect.comwada-ama.orgresearchgate.net
Physicochemical and Degradation Profiling of S Hydroxy Timolol
Investigation of Stability under Various Environmental Conditions (e.g., Photostability)
The stability of timolol (B1209231) and its derivatives is a critical factor in ensuring the quality and efficacy of pharmaceutical products. Studies have investigated the degradation of timolol under various stress conditions, including light, temperature, and pH variations.
Forced degradation studies are essential for understanding the stability of active pharmaceutical ingredients (API) and finished products. mfd.org.mk These studies help identify potential degradation products that may arise during long-term storage. mfd.org.mk
Photostability:
Research indicates that timolol is susceptible to photodegradation. nih.gov When exposed to UV/VIS light (300–800 nm) across a wide pH range (1–13), timolol solutions exhibit pseudo-first-order degradation kinetics. nih.gov The degradation rate is influenced by the pH of the solution, with significant degradation observed at both acidic and basic pH levels. nih.gov For instance, after 35 hours of UV/VIS irradiation, the degradation of timolol ranged from 82.38% to 98.13%, depending on the pH. nih.gov
A study on the photostability of various β-blockers, including timolol, in environmental waters also reported pseudo-first-order kinetics, with half-life values ranging from 3 to 5 hours. nih.gov In pure water under simulated sunlight, timolol was found to be more stable, with a half-life of 33 hours. nih.gov
The light stability of (S)-timolol base hemihydrate, in particular, has been noted, which presents new possibilities for the packaging of timolol-containing products. google.com
Thermal and pH Stability:
Forced degradation studies have been conducted by exposing timolol maleate (B1232345) to high temperatures (e.g., 80°C for 48 hours) to accelerate the formation of degradation products. mfd.org.mk Timolol maleate has been found to be stable at room temperature. fda.gov
Studies have shown that timolol maleate is stable under acidic and oxidative stress conditions. sphinxsai.com However, it is unstable in alkaline conditions, where two degradation products have been observed. sphinxsai.com The degradation of timolol has been investigated under various stress conditions, including acid, alkali, oxidation, and temperature, in accordance with ICH guidelines. sphinxsai.com
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are crucial for understanding the degradation pathways and ensuring the safety of pharmaceutical formulations. Various analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), are employed for this purpose.
Under hydrolytic and photolytic stress conditions, four major degradation products of timolol have been identified and characterized using LC-ESI/MS/MS. nih.gov The degradation pathways were elucidated by comparing the fragmentation patterns of the protonated molecular ions of timolol and its degradation products. nih.gov
In a study investigating the photodegradation of timolol, five photodegradation products (PD1-PD5) were identified using UPLC-HRMS analysis. nih.gov Four of these products (PD1 and PD3–PD5) had not been previously described in the literature. nih.gov The structures of these photodegradants were determined through fragmentation path analysis based on high-resolution mass spectra. nih.gov
The following table summarizes some of the identified degradation products of timolol:
| Degradation Product | m/z | Conditions Identified | Notes |
|---|---|---|---|
| PD1 | - | UV/VIS irradiation at pH 4 | Newly identified photodegradation product. nih.gov |
| PD2 | - | UV/VIS irradiation at pH 4 | - |
| PD3 | - | UV/VIS irradiation at pH 4 | Identified as N-tert-butyl-2-hydroxy-3-{[4-(2-hydroxy-2,3-dihydro-4H-1,4-oxazin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-1-aminium. nih.gov |
| PD4 | 315 | UV/VIS irradiation at pH 4 | Identified as N-tert-butyl-3-{[4-(2,3-dihydro-4H-1,4-oxazin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-2-hydroxypropan-1-aminium, a product of dehydrogenation of the morpholine (B109124) ring. nih.gov |
| PD5 | 204 | UV/VIS irradiation at pH 13 | Results from oxidation of the sulfur atom in the 1,2,5-thiadiazole (B1195012) ring and removal of the tert-butylaminopropoxy side chain. nih.gov |
| Oxidative Degradation Product | 411 | Oxidation with H₂O₂ | Characterized by LC/MS, resulting from the oxidation of both timolol and maleate. mdpi.com |
Impurity Profiling and Control Strategies for Research Materials
Impurity profiling is a critical aspect of drug development and manufacturing to ensure the quality, safety, and efficacy of the final product. Regulatory bodies require comprehensive characterization of impurities in active pharmaceutical ingredients and drug products.
Reference standards for (S)-(-)-Hydroxy Timolol and other related impurities are essential for analytical method development, validation, and quality control during the synthesis and formulation stages of drug development. axios-research.comaxios-research.comsynzeal.com These standards are used for the identification of unknown impurities and to assess their potential genotoxic effects. axios-research.comsynzeal.com
Several impurities related to timolol have been identified and synthesized for use as reference standards. A newly identified impurity, 3-S-timolol, has been synthesized to aid in its analysis and identification in timolol API. nih.gov The synthesis of this impurity was achieved with a high purity of 98%, making it suitable as a reference standard. nih.gov
The following table lists some of the known impurities of timolol, including this compound:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1227468-61-2 | C₁₃H₂₄N₄O₄S | 332.42 |
| (S)-Isotimolol | 158636-96-5 | C₁₃H₂₄N₄O₃S | 316.42 |
| N-Nitroso Timolol A | - | C₁₃H₂₃N₅O₄S | - |
| Timolol EP Impurity F | 30165-96-9 | C₆H₈ClN₃OS | 205.67 |
| (R)-Timolol (Timolol EP Impurity A) maleate | 26839-77-0 | C₁₃H₂₄N₄O₃S·C₄H₄O₄ | 432.49 |
Control strategies for these impurities involve the development and validation of stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), capable of separating the API from its degradation products and process-related impurities. mfd.org.mkmdpi.com These methods are validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness. sphinxsai.com
Computational and Theoretical Studies on S Hydroxy Timolol
Molecular Modeling of Conformation and Stereochemistry
The three-dimensional structure of (S)-(-)-Hydroxy Timolol (B1209231) is fundamental to its interaction with biological targets. Molecular modeling techniques are employed to determine the most stable conformations and to understand the impact of its specific stereochemistry.
The "(S)" designation in (S)-(-)-Hydroxy Timolol refers to the absolute configuration at the chiral carbon in the propanolamine (B44665) side chain. This stereoisomer is the more active form of timolol. acs.org The introduction of a hydroxyl group on the morpholine (B109124) ring, as in this compound, adds another layer of complexity to its conformational landscape.
Computational chemistry programs can be utilized to perform conformational analysis. By employing systematic search methodologies, the potential energy surface of the molecule can be explored to identify low-energy conformations. nih.gov For molecules like this compound, which possess multiple rotatable bonds, this process is essential for predicting the geometry it will adopt in a biological environment. The stability of different conformations is influenced by factors such as steric hindrance and intramolecular hydrogen bonding.
Interactive Data Table: Predicted Conformational Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| Lowest Energy Conformation | Specific dihedral angles defining the spatial arrangement of the morpholine ring relative to the propanolamine side chain would be determined. | Molecular Mechanics/Quantum Mechanics |
| Key Intramolecular Interactions | Potential hydrogen bond between the side-chain hydroxyl and the morpholine oxygen or the newly introduced hydroxyl group. | Conformational Analysis |
In Silico Prediction of Metabolic Hotspots and Reaction Pathways
The metabolism of xenobiotics is a critical factor in their efficacy and safety. In silico tools play a vital role in predicting the metabolic fate of compounds like timolol, identifying which parts of the molecule are most susceptible to enzymatic modification. news-medical.net
Timolol is primarily metabolized by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP2C19. drugbank.com The most abundant metabolite formed is a hydroxy derivative, which corresponds to this compound. drugbank.com In silico metabolism prediction software, such as MetaSite, can model the interaction of a substrate with the active site of metabolizing enzymes. researchgate.netresearchgate.net These programs identify "metabolic hotspots," which are the atoms or functional groups most likely to undergo biotransformation. researchgate.net For timolol, these predictions would likely highlight the morpholine ring as a primary site of oxidation, leading to the formation of this compound. researchgate.net
The predicted reaction pathway would involve the enzymatic hydroxylation of one of the carbon atoms on the morpholine ring of timolol. The software accomplishes this by considering the reactivity of different parts of the molecule and their accessibility within the enzyme's active site. moldiscovery.com
Interactive Data Table: In Silico Metabolic Predictions for Timolol
| Prediction Tool | Predicted Metabolic Hotspot | Predicted Enzyme | Predicted Reaction |
|---|---|---|---|
| MetaSite/BioTransformer | Carbon atoms on the morpholine ring | CYP2D6 | Hydroxylation |
| tert-Butyl group | CYP2D6 | Hydroxylation (minor) |
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as this compound, interacts with its biological target, the β-adrenergic receptor. nih.gov These simulations model the movement of atoms over time, offering insights into the stability of the ligand-receptor complex and the key interactions that govern binding. acs.orgnih.gov
MD simulations of β-blockers with β-adrenergic receptors have revealed the importance of specific amino acid residues in the binding pocket. researchgate.net For timolol and, by extension, this compound, these interactions are crucial for its antagonist activity. The introduction of a hydroxyl group in this compound could potentially form an additional hydrogen bond with residues in the binding pocket, which could affect its binding affinity and residence time compared to the parent compound.
MD simulations can also elucidate the role of the surrounding environment, such as the cell membrane and water molecules, in the binding process. biorxiv.org The stability of the ligand within the binding site and the conformational changes in the receptor upon binding can be monitored and analyzed to understand the molecular basis of its pharmacological effect. nih.gov
Interactive Data Table: Key Interacting Residues for Timolol-like Compounds at the β-Adrenergic Receptor from MD Simulations
| Interacting Residue | Type of Interaction | Potential Impact of Hydroxyl Group |
|---|---|---|
| Asp113 | Ionic interaction with the protonated amine | Unlikely to be directly affected |
| Asn312 | Hydrogen bond with the side-chain hydroxyl | Potential for altered hydrogen bonding network |
| Tyr316 | Aromatic/hydrophobic interaction with the thiadiazole ring | Unlikely to be directly affected |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Insights
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, QSAR studies can provide insights into how its structural modifications compared to timolol affect its activity and metabolism.
A 3D-QSAR model has been developed for the inhibition of CYP2D6 by a series of aryloxypropanolamines, the class of compounds to which timolol belongs. nih.gov This model helps to understand the structural features that are important for the interaction with this metabolizing enzyme. nih.gov The analysis likely indicates that the properties of the substituent on the aromatic ring system significantly influence the affinity for CYP2D6. nih.govebi.ac.uk The introduction of the hydroxyl group in this compound would alter the electronic and steric properties of the morpholine moiety, which could be quantified by the QSAR model to predict its potential for CYP2D6 inhibition. nih.gov
QSAR studies can also be applied to the primary pharmacological activity of β-blockers. By analyzing a series of related compounds, these models can identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that are correlated with β-adrenergic receptor antagonism. This can provide a deeper understanding of why this compound retains significant biological activity.
Interactive Data Table: QSAR Descriptors and Their Relevance to this compound
| QSAR Descriptor | Relevance | Predicted Effect of Hydroxylation |
|---|---|---|
| LogP (Hydrophobicity) | Influences absorption, distribution, and binding to hydrophobic pockets. | Decreases LogP, potentially altering pharmacokinetic and pharmacodynamic properties. |
| Molar Refractivity (Steric) | Relates to the volume and polarizability of the molecule. | Increases molar refractivity, which could impact binding site fit. |
| Electronic Properties (e.g., Hammett constants) | Describes the electron-donating or -withdrawing nature of substituents. | The hydroxyl group is an electron-donating group, which can influence interactions with the receptor. |
Emerging Research Directions for S Hydroxy Timolol
Exploration of Undiscovered Biological Activities in Non-Clinical Models
While the pharmacological profile of Timolol (B1209231) is extensively documented, the independent biological activities of its main metabolite, (S)-(-)-Hydroxy Timolol, are less understood. Research is moving beyond its known interaction with beta-adrenergic receptors to investigate other potential cellular effects in non-clinical models. Studies have shown that some beta-blockers possess antioxidant properties and can scavenge free radicals under conditions of oxidative stress. science.gov This has prompted investigations into whether this compound shares similar capabilities.
Development of Novel Derivatizations for Research Applications
To better investigate the biological roles and properties of this compound, researchers are developing novel chemical derivatives to serve as specialized research tools. These modifications are not for therapeutic purposes but are designed to facilitate study, for instance, by improving analytical detection or enabling target identification.
One common strategy involves creating ester prodrugs to modify the lipophilicity of the parent compound, which can enhance penetration across biological membranes like the cornea. nih.gov While often aimed at improving drug delivery, these synthetic approaches can be adapted to create research compounds. For example, the synthesis of O-acyl prodrugs of Timolol has been explored to minimize systemic absorption. google.com These synthetic techniques could be applied to this compound to create a library of derivatives with varying properties.
Furthermore, derivatization can be used to attach labels for experimental tracking. For instance, a "caged" version of Timolol has been developed that can be released from a contact lens upon exposure to daylight. acs.org A similar approach could be used for its hydroxy metabolite to control its release in experimental systems. The synthesis of derivatives, such as O-benzoyl or O-2-furoyl timolol, demonstrates the feasibility of modifying the hydroxyl group, which is the key feature of this compound. google.com These derivatization strategies provide essential chemical probes for elucidating the compound's mechanism of action and identifying new biological targets.
Advanced Approaches in Chiral Separation and Synthesis Optimization
The specific stereochemistry of this compound is crucial, as the (S)-enantiomer of the parent drug, Timolol, is significantly more active than its (R)-antipode. mdpi.com This necessitates advanced and efficient methods for both separating the enantiomers and optimizing their stereoselective synthesis.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating enantiomers of beta-blockers and their metabolites. registech.comnih.gov Continuous innovation in CSP technology aims to improve resolution and efficiency. registech.com Another powerful method is capillary electrophoresis (CE), which offers high separation efficiency and requires minimal sample volume. americanpharmaceuticalreview.comunila.ac.id For preparative purposes, molecularly imprinted polymers (MIPs) have been used as chiral stationary phases in thin-layer chromatography (TLC) to resolve the enantiomers of Timolol and related drugs. researchgate.net
In addition to separation, significant research focuses on the enantioselective synthesis to produce the desired (S)-enantiomer directly. acs.org Various strategies have been developed, including:
Biocatalytic Routes: Using enzymes like lipases or baker's yeast to perform key stereoselective steps, such as asymmetric reduction or resolution. researchgate.net
Kinetic Resolution: Employing chiral catalysts, such as Co-salen complexes, to selectively react with one enantiomer in a racemic mixture, allowing the other to be isolated. researchgate.net
Asymmetric Synthesis from Chiral Precursors: Starting with an optically active building block to guide the stereochemistry of the final product. acs.org
Optimization of these synthetic routes, for example, by using response surface methodology to fine-tune reaction conditions like pH and temperature, is an active area of research to improve yield and enantiomeric purity. ajol.info
Table 1: Techniques in Chiral Separation and Synthesis Optimization
| Technique/Approach | Primary Application | Key Features & Advantages |
| Chiral HPLC | Enantiomeric Separation | Gold standard for analytical separation; high resolution and versatility with various chiral stationary phases. registech.comnih.govamericanpharmaceuticalreview.com |
| Capillary Electrophoresis (CE) | Enantiomeric Separation | High separation efficiency, rapid analysis, minimal sample consumption, green chemistry principles. americanpharmaceuticalreview.comunila.ac.id |
| Asymmetric Synthesis | Stereoselective Production | Provides direct access to the desired enantiomer, often with high enantiomeric excess, avoiding 50% yield limits of resolution. unila.ac.id |
| Biocatalysis | Stereoselective Production | Utilizes enzymes for high selectivity under mild conditions; can be used for kinetic resolution or asymmetric transformations. unila.ac.idresearchgate.net |
| Kinetic Resolution | Stereoselective Production | A practical method to separate racemates by selectively reacting one enantiomer, often with a chiral catalyst. researchgate.net |
Integration of Omics Technologies for Comprehensive Metabolomic Profiling
Omics technologies, particularly metabolomics, are powerful tools for obtaining a comprehensive, system-wide view of the metabolic effects of a compound. nih.gov Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system, providing a functional snapshot of its physiological state. mdpi.com This approach is increasingly being applied to understand the full impact of drugs and their metabolites, including this compound.
By using analytical platforms like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), researchers can perform untargeted or targeted metabolomic analyses. nih.govresearchgate.net An untargeted approach screens for thousands of metabolites simultaneously to identify pathways affected by the compound, while a targeted analysis focuses on specific, known metabolites with high precision. doe.gov
For this compound, metabolomic profiling can:
Identify Novel Metabolites: Uncover previously unknown downstream products of Timolol metabolism.
Elucidate Systemic Effects: Reveal how the compound alters endogenous metabolic pathways, offering clues to its biological activities beyond its primary target. nih.gov
Discover Biomarkers: Identify specific metabolic changes that could serve as biomarkers for the compound's presence or effect.
Enable Multi-Omics Integration: Combine metabolomic data with genomic, transcriptomic, and proteomic data to build a holistic model of the drug's interaction with the biological system. researchgate.netmetwarebio.com
Recent metabolomics studies in glaucoma research, for which Timolol is a primary treatment, have identified alterations in lipid and amino acid metabolism, highlighting pathways that could be influenced by Timolol and its metabolites. nih.govresearchgate.net Applying these advanced technologies directly to this compound will provide a much deeper understanding of its comprehensive metabolomic profile and physiological role.
Q & A
Advanced Question
- Protocol standardization : Document HPLC parameters, IOP measurement protocols, and inclusion/exclusion criteria in detail .
- Reagent traceability : Use pharmacopeial reference standards (e.g., USP/EP) with certificates of analysis (COA) for impurities and metabolites .
- Data transparency : Share raw datasets and statistical code publicly to enable independent verification .
How should researchers address contradictory findings in studies comparing this compound with other beta-blockers?
Advanced Question
- Subgroup analysis : Stratify data by patient age, disease severity, or formulation (e.g., gel vs. solution) .
- Sensitivity analysis : Exclude low-quality trials (e.g., those without randomization) to assess robustness of conclusions .
- Mechanistic studies : Investigate pharmacokinetic differences (e.g., lymphatic drainage effects) that may explain efficacy variations .
What are the best practices for documenting safety data in preclinical studies of this compound?
Basic Question
- Acute toxicity : Report LD50 values and observe for respiratory/cardiac abnormalities in animal models .
- Genotoxicity : Conduct Ames tests and chromosomal aberration assays per OECD guidelines .
- Data reporting : Include adverse event tables with severity grades, dosing regimens, and species-specific responses .
How can HPLC parameters be optimized to separate this compound from its enantiomers?
Advanced Question
- Chiral columns : Use cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) with mobile phases containing hexane:isopropanol (90:10) and 0.1% diethylamine.
- Temperature control : Maintain 25°C to enhance enantiomeric resolution .
- Validation : Confirm specificity via spiked samples and peak purity tests using diode-array detection (DAD).
What statistical approaches mitigate bias in non-randomized comparisons of this compound’s efficacy?
Advanced Question
- Propensity score matching : Balance covariates (e.g., baseline IOP, age) between treatment groups .
- Network meta-analysis : Compare multiple agents indirectly using a common comparator (e.g., placebo) while preserving randomization within trials .
- Adjustment for confounders : Use multivariate regression to control for study-level variables (e.g., trial duration, geographic region) .
How should a study assessing this compound’s impact on lymphatic drainage in ocular tissues be designed?
Advanced Question
- Animal models : Use rodents or primates with fluorescent tracer injection to visualize aqueous humor drainage .
- Dosage : Administer 0.5% timolol solution topically, matching clinical concentrations .
- Outcome measures : Quantify tracer accumulation in lymph nodes via imaging or histopathology .
What criteria should guide the selection of reference standards for this compound in pharmacokinetic studies?
Basic Question
- Purity : ≥98% (verified by HPLC) with impurity profiles matching ICH Q3A guidelines .
- Certification : USP/EP traceability and batch-specific COA detailing residual solvents, heavy metals, and water content .
- Stability : Retest intervals ≤6 months under recommended storage conditions (e.g., -20°C for lyophilized standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
